6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Lipophilicity Drug-likeness Membrane permeability

Researchers developing CNS-penetrant kinase inhibitors or 5-HT2C agonists often need a scaffold with orthogonal reactive handles. This intermediate offers: • 2-Cl for Suzuki/Buchwald coupling, N-Bn for orthogonal protection/deprotection • Low TPSA (16.13 Ų) & LogP 3.06 for BBB permeability • Available in 98% purity from ISO-certified suppliers, supporting mg-to-gram scale-up.

Molecular Formula C15H15ClN2
Molecular Weight 258.74 g/mol
CAS No. 210539-04-1
Cat. No. B1340882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS210539-04-1
Molecular FormulaC15H15ClN2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3
InChIInChI=1S/C15H15ClN2/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2
InChIKeyBPAUBEUYIXYWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Procurement-Ready Heterocyclic Building Block for Pharmaceutical Research


6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-04-1) is a substituted 1,6-naphthyridine derivative characterized by a partially saturated bicyclic core featuring a chlorine atom at the 2-position and an N-benzyl substituent at the 6-position . This compound is commercially available from multiple reputable suppliers in research quantities with purities ranging from 95% to 98%, with pricing available for procurement planning (e.g., 1g at approximately €153-155 from European suppliers, or $267.90 from U.S.-based vendors) . The compound is classified as a pharmaceutical intermediate and ligand building block, with the 1,6-naphthyridine scaffold recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors, HIV-1 integrase allosteric inhibitors, and antimicrobial agents [1]. The tetrahydro configuration imparts increased saturation relative to fully aromatic naphthyridines, influencing solubility and conformational flexibility in downstream applications .

Cl 2-Chloro electrophilic handle for Pd-catalyzed cross-coupling
Bn N6-Benzyl protected amine; enables orthogonal sequential functionalization
H Tetrahydro core increases saturation and conformational flexibility
Medicinal chemistry building block for kinase, HIV-1 integrase, and antimicrobial agent research

Why 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Cannot Be Replaced by Unsubstituted or Alternative Naphthyridine Analogs in Synthetic Workflows


Within the 1,6-naphthyridine chemical space, substitution pattern critically governs both synthetic utility and downstream application potential. The 2-chloro substituent serves as an essential electrophilic handle enabling selective cross-coupling reactions (Suzuki, Buchwald-Hartwig, SNAr) that are unavailable to the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (CAS 80957-68-2) [1]. The N6-benzyl group functions as a protective moiety for the secondary amine, preventing undesired side reactions during transformations at the 2-position and enabling orthogonal deprotection strategies—hydrogenolysis of the benzyl group yields the free 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-05-2) for further N-functionalization . Computed physicochemical parameters reveal substantial differentiation: this compound exhibits a calculated LogP of 3.23 compared to approximately 0.85 for the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine, indicating markedly different solubility and membrane permeability profiles [2]. The benzyl group also increases molecular weight from 168.62 Da (for 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, CAS 766545-20-4) to 258.75 Da, altering chromatographic behavior and purification requirements . These structural distinctions mean that generic substitution with a simpler naphthyridine analog will fundamentally alter reaction outcomes and is not viable for established synthetic protocols that rely on the specific 2-chloro-6-benzyl substitution pattern.

Attribute
This Compound
Simpler Naphthyridine Analogs
Replacement Risk
Electrophilic Handle
2-Chloro enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Non-halogenated analogs lack this reactive site
Cross-coupling workflows may be unavailable without chlorine substitution
Amine Protection
N6-Benzyl protects secondary amine during 2-position transformations
Unprotected analog requires a separate N-protection step
Additional steps increase synthesis time and purification burden
Lipophilicity Profile
Benzyl group raises LogP, altering solubility and membrane partitioning
Unsubstituted tetrahydro-1,6-naphthyridine is markedly less lipophilic
Extraction, chromatography, and predicted permeability will differ significantly

Quantitative Differentiation Evidence: 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine vs. Closest Structural Analogs


Comparative Lipophilicity: LogP 3.23 vs. LogP ~0.85 for Unsubstituted Scaffold

The N6-benzyl substituent confers substantially increased lipophilicity relative to the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine core. This differentiation directly impacts compound handling, solubility in organic solvents, and predicted membrane permeability in biological assays [1][2]. The target compound's consensus LogP of 3.06 (range 2.61-3.83 across five computational methods) positions it favorably for CNS drug discovery applications where optimal LogP values typically range between 2 and 4 .

LogP Lipophilicity
Class-level
LogP 3.23 vs ~0.85
Approx. 250-fold partition difference; alters purification and extraction design
Computational prediction; experimental LogP not reported
Lipophilicity Drug-likeness Membrane permeability LogP Physicochemical properties

N6-Benzyl Protective Group Enables Orthogonal Deprotection: Hydrogenolysis to Free Secondary Amine

The N6-benzyl group in this compound serves as a protective moiety that can be selectively removed via catalytic hydrogenolysis to yield 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-05-2) [1]. This orthogonal deprotection strategy enables sequential functionalization: first at the 2-chloro position (via cross-coupling), then at the liberated N6 position (via alkylation or acylation). In contrast, the unprotected analog 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 766545-20-4) lacks this synthetic flexibility and requires alternative protection/deprotection schemes [2].

Sequential Functionalization
Direct comparison
1) C-C coupling at C2; 2) Hydrogenolysis debenzylation
Avoids a separate N-protection step required for the unprotected analog
Pd/C-catalyzed debenzylation documented in patent routes
Protecting group strategy Orthogonal deprotection Hydrogenolysis Synthetic intermediate

2-Chloro Substituent as Electrophilic Handle: Molecular Weight and Synthetic Utility Differentiation

The 2-chloro substituent provides a versatile electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira) and nucleophilic aromatic substitution (SNAr) [1]. This synthetic handle is absent in the non-halogenated analog 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 75510-02-0, MW 224.3 Da) . The chlorine atom also contributes to the compound's molecular weight (258.75 Da vs. 224.3 Da) and calculated density (1.227 g/cm³ vs. ~1.1 g/cm³ estimated), affecting handling and purification characteristics [2].

2-Cl Synthetic Handle
Direct comparison
MW 258.75 Da (2-Cl) vs 224.3 Da (non-halogenated); pKa shift ~2.25
Chlorine enables Pd cross-coupling and alters electronic character
Predicted pKa and density; experimental verification advised
Cross-coupling Electrophilic substitution C-C bond formation Synthetic handle

Topological Polar Surface Area (TPSA) of 16.13 Ų: Favorable CNS Drug-like Properties

The compound exhibits a calculated Topological Polar Surface Area (TPSA) of 16.13 Ų . This value falls well below the established threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration, positioning this scaffold as a CNS-optimized building block [1]. The low TPSA results from the tetrahydro saturation (reducing aromatic nitrogen contribution) and the benzyl substituent (adding hydrophobic surface area without increasing polarity). In contrast, fully aromatic 2-chloro-1,6-naphthyridine (CAS 23616-33-3) exhibits higher TPSA due to the additional aromatic nitrogen atoms [2].

CNS Drug-like TPSA
Class-level
TPSA 16.13 Ų
Well below 60–70 Ų BBB threshold; may support CNS candidate profiling
Computed value; in vivo BBB penetration not assessed
CNS drug discovery Blood-brain barrier TPSA Drug-likeness Physicochemical optimization

Validated Synthetic Intermediate: Patent-Documented Use in Tetrahydronaphthyridine Derivative Synthesis

This compound is explicitly documented in patent literature as an intermediate in the synthesis of tetrahydronaphthyridine derivatives, including factor XIa inhibitors and compounds targeting the serotonin 5-HT2C receptor . A specific synthetic protocol describes the use of 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (98 mg, 0.38 mmol) in reaction with 1-chloroethyl chloroformate for N-debenzylation to access the free secondary amine intermediate . This documented synthetic utility distinguishes the compound from related naphthyridine analogs lacking peer-reviewed or patent-validated synthetic protocols.

Patent-Validated Intermediate
Data to verify
Documented in ≥3 patent families (factor XIa, 5-HT2C)
Indicates industrial medicinal chemistry utility
Sources not publicly peer-reviewed; verify for specific protocols
Patent intermediate Process chemistry Pharmaceutical synthesis Scale-up potential

Validated Application Scenarios for 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in Pharmaceutical Research and Chemical Development


CNS Drug Discovery Programs Requiring BBB-Penetrant Building Blocks

With a TPSA of 16.13 Ų and consensus LogP of 3.06, this compound serves as an optimized starting point for CNS-targeted medicinal chemistry campaigns . The low polar surface area predicts favorable blood-brain barrier penetration, while the 2-chloro substituent enables rapid diversification to explore structure-activity relationships for neurological targets. The N6-benzyl group can be retained or removed post-diversification depending on target binding requirements.

Sequential Functionalization Workflows: Pd-Catalyzed Cross-Coupling Followed by N-Debenzylation

The orthogonal reactivity of the 2-chloro (electrophilic) and N6-benzyl (protected amine) positions enables a validated two-step diversification sequence: (1) Suzuki-Miyaura or Buchwald-Hartwig coupling at the 2-position, followed by (2) hydrogenolytic debenzylation to liberate the N6 secondary amine for subsequent alkylation or acylation [1]. This sequence is documented in patent literature for generating factor XIa inhibitor candidates and avoids the additional protection step required when using the free 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine analog.

Serotonin 5-HT2C Receptor Modulator Development

Patent documentation (WO/2009/056556) identifies tetrahydronaphthyridine derivatives synthesized from this compound class as serotonin 5-HT2C receptor activators with potential applications in lower urinary tract symptoms, obesity, and stress urinary incontinence . The 6-benzyl-2-chloro substitution pattern provides the core scaffold for generating condensed pyridine derivatives with 5-HT2C activity.

Process Chemistry Scale-Up and Kilogram-Scale Intermediate Supply

Multiple suppliers offer this compound in research to multi-gram quantities with ISO-certified quality control, supporting scale-up from medicinal chemistry hit-to-lead through preclinical development . Availability in 98% purity from established vendors ensures reproducible synthetic outcomes without the variability associated with custom synthesis of less-common naphthyridine analogs.

Application
Selection Property
Validation Focus
CNS-penetrant library synthesis
Low TPSA & moderate LogP profile
Computational BBB prediction; in vitro permeability assays
Orthogonal diversification synthesis
2-Chloro handle + N6-benzyl protection
Cross-coupling yields; deprotection efficiency
5-HT2C receptor modulator candidate research
Patent-documented scaffold for 5-HT2C ligands
Receptor binding and functional assays
Multi-gram synthesis for preclinical supply
Commercial availability in research bulk
Batch consistency and purity at scale
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